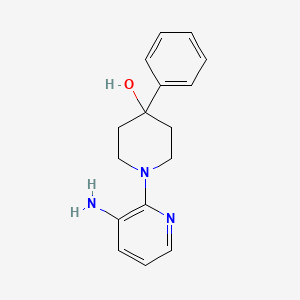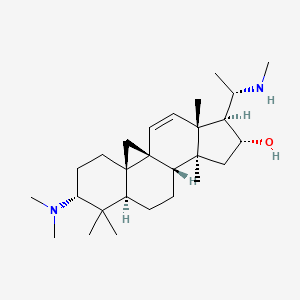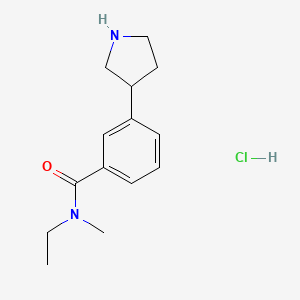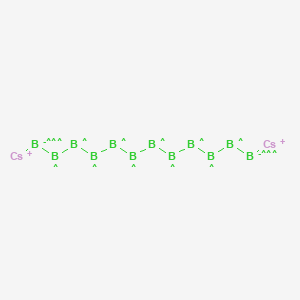
Dodecaborate(2-), dodecahydro-, dicesium
Vue d'ensemble
Description
“Dodecaborate(2-), dodecahydro-, dicesium” is a compound with the molecular formula B12Cs2 . It is also known by other names such as “CESIUM DODECAHYDRODODECABORATE”, “Dodecaborate (2-), dodecahydro-, cesium (1:2)”, and "MFCD00273353" .
Synthesis Analysis
The dicesium salt of the icosahedral borane anion dodecahydroxy-closo-dodecaborate (2−), closo-Cs2B12(OH)12, Cs24, was prepared using an improved synthetic pathway. Heating cesium dodecahydro-closo-dodecaborate, closo-Cs2B12H12, Cs21, with 30% hydrogen peroxide added in successive increments at 105−110 °C provided Cs24 .
Molecular Structure Analysis
The dodecaborate (12) anion, [B12H12]2−, is a borane with an icosahedral arrangement of 12 boron atoms, with each boron atom being attached to a hydrogen atom . Its symmetry is classified by the molecular point group I h .
Physical And Chemical Properties Analysis
“Dodecaborate(2-), dodecahydro-, dicesium” has a molecular weight of 395.6 g/mol . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The compound has a rotatable bond count of 9 . The exact mass is 395.929829 g/mol and the monoisotopic mass is 397.922566 g/mol . The topological polar surface area is 0 Ų . The heavy atom count is 14 . The formal charge is 0 . The complexity is 64.7 .
Applications De Recherche Scientifique
- Researchers have harnessed cesium dodecaborate to prepare complex catalysts. For instance, a team led by Haibo Zhang and Xiaohai Zhou at the University of Wuhan (China) utilized this compound to create highly monodispersed gold nanoparticles (AuNPs) immobilized on a γ-cyclodextrin–hematite substrate. These AuNPs@Fe₃O₄ composites serve as efficient and recyclable catalysts for the selective reduction of nitroaromatic compounds to anilines .
- Salts of B₁₂H₁₂²⁻, including cesium dodecaborate, have been studied for BNCT. In this cancer treatment, boron-containing compounds are selectively delivered to tumor cells and then irradiated with low-energy neutrons. The resulting nuclear reactions release high-energy particles that selectively destroy cancer cells while sparing healthy tissue .
- Recent research has explored cesium dodecaborate’s role in improving device performance through interface engineering. For instance, it has been used to passivate defects at buried interfaces, enhancing the properties of devices such as perovskite solar cells .
Catalysis
Boron Neutron Capture Therapy (BNCT)
Interface Engineering
Safety and Hazards
The safety data sheet for “Dodecaborate(2-), dodecahydro-, dicesium” indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray . Use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of water . If in eyes, rinse cautiously with water for several minutes . If inhaled, remove person to fresh air and keep comfortable for breathing .
Mécanisme D'action
Target of Action
Cesium Dodecahydrododecaborate, also known as Dodecaborate(2-), dodecahydro-, dicesium, primarily targets gold nanoparticles (AuNPs) and platinum nanoparticles . These nanoparticles are used in various applications, including catalysis and sensors .
Mode of Action
Cesium Dodecahydrododecaborate interacts with its targets by playing a dual role in preparing highly monodispersed gold nanoparticles (AuNPs) and immobilizing them on the surface of a γCD@Fe 3 O 4 substrate . It also caps cubic platinum nanoparticles, enabling them to catalyze the direct oxidation of methane by hydrogen peroxide and oxygen to ethanol under mild conditions .
Biochemical Pathways
The compound affects the pathway of nitroaromatic compound reduction and methane oxidation . In the former, it helps in the selective reduction of nitroaromatic compounds to the corresponding anilines . In the latter, it facilitates the direct oxidation of methane by hydrogen peroxide and oxygen to ethanol .
Pharmacokinetics
It’s important to note that the compound is a solid and has a low solubility in water but higher solubility in some organic solvents .
Result of Action
The interaction of Cesium Dodecahydrododecaborate with its targets results in the creation of highly active and recyclable catalysts . These catalysts are used for the selective reduction of nitroaromatic compounds to the corresponding anilines . Additionally, it enables the direct oxidation of methane by hydrogen peroxide and oxygen to ethanol under mild conditions .
Action Environment
The action, efficacy, and stability of Cesium Dodecahydrododecaborate are influenced by environmental factors. It is hygroscopic and should be handled under inert gas and protected from moisture . It should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .
Propriétés
InChI |
InChI=1S/B12.2Cs/c1-3-5-7-9-11-12-10-8-6-4-2;;/q-2;2*+1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQSHKNTKRZDOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-][B][B][B][B][B][B][B][B][B][B][B-].[Cs+].[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B12Cs2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
12008-78-5 (Parent) | |
| Record name | Dodecaborate(2-), dodecahydro-, cesium (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012008752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
395.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecaborate(2-), dodecahydro-, dicesium | |
CAS RN |
12008-75-2 | |
| Record name | Dodecaborate(2-), dodecahydro-, cesium (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012008752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecaborate(2-), dodecahydro-, cesium (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecaborate(2-), dodecahydro-, cesium (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.941 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl (1S,4aS,5R,8aS)-5-[(3S)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B576954.png)
![2-[[Ethoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B576956.png)
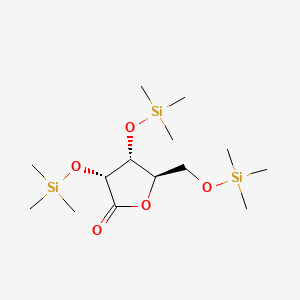
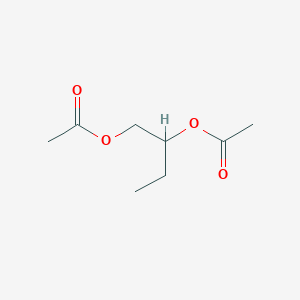
![3,7-Methano-2H-indeno[5,6-b]azet-2-one,1,2a,3,3a,6,6a,7,7a-octahydro-,endo,exo-(8CI)](/img/structure/B576960.png)
